N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C23H25FN6O and its molecular weight is 420.492. The purity is usually 95%.
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Biological Activity
N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H25F N6O
- Molecular Weight : 392.48 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the modulation of kinase pathways. The presence of the pyrazolo[3,4-d]pyrimidine core is crucial for its activity against specific kinases implicated in cancer and inflammatory diseases.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound acts as an inhibitor of certain protein kinases, which are essential for cell proliferation and survival.
- Anti-inflammatory Properties : It exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases.
Biological Activity Data
The following table summarizes the biological activities and mechanisms associated with this compound.
1. Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was attributed to the activation of apoptotic pathways involving caspase-3 and caspase-9, highlighting its potential as a therapeutic agent in oncology.
2. Anti-inflammatory Effects
Research conducted on animal models showed that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases.
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O/c1-16(2)31-13-7-12-25-23-28-21(27-18-9-6-8-17(24)14-18)20-15-26-30(22(20)29-23)19-10-4-3-5-11-19/h3-6,8-11,14-16H,7,12-13H2,1-2H3,(H2,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFONDYEUIVROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.